molecular formula C17H25NO3 B2800134 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide CAS No. 2175979-48-1

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide

Cat. No. B2800134
CAS RN: 2175979-48-1
M. Wt: 291.391
InChI Key: SVDMZGFMJWELGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the cyclopentyl group would add a degree of three-dimensionality.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo a variety of reactions. Piperazine derivatives, for example, can undergo reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .

Scientific Research Applications

Chemical Transformations and Synthetic Applications

Development of Functionalized Nitrile Oxides N-methylated amides, similar to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide," undergo various chemical transformations which are essential in synthetic organic chemistry. The study by Asahara, Arikiyo, and Nishiwaki (2015) on the development of variously functionalized nitrile oxides showcases the versatility of nitrile oxides and N-methylated amides in synthesizing a wide range of functional groups, including carboxy, alkoxycarbonyl, and carbamoyl moieties (Asahara, Arikiyo, & Nishiwaki, 2015). This highlights the potential of using similar compounds in diverse synthetic routes to obtain various functionalized products.

Mechanistic Aspects of Oxidative Dealkylation The study of oxidative dealkylation mechanisms, as investigated by Iley and Tolando (2000), provides insight into the metabolic transformations that benzamide derivatives can undergo. This research is particularly relevant for understanding how such compounds are processed in biological systems, offering a foundation for the development of drugs and probes in biochemical research (Iley & Tolando, 2000).

Potential Pharmacological Applications

Histone Deacetylase Inhibitors Rodrigues et al. (2016) described the synthesis and pharmacological evaluation of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors, designed from the structure of trichostatin A. This research underlines the potential therapeutic applications of benzamide derivatives in cancer treatment, suggesting that similar compounds could be developed for targeting specific enzymes involved in cancer progression and other diseases (Rodrigues et al., 2016).

Advanced Materials and Analytical Techniques

HPLC Methods for Biological Samples The development of sensitive and specific High-Performance Liquid Chromatography (HPLC) methods for the determination of novel compounds in biological samples, as shown by Skidan et al. (2011) for a potential anti-cancer drug, illustrates the importance of analytical techniques in drug development and pharmacokinetics studies. This methodology could be applied to similar benzamide derivatives for quantification and study of their biological distributions (Skidan et al., 2011).

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-5-6-14(2)15(11-13)16(20)18-12-17(21-10-9-19)7-3-4-8-17/h5-6,11,19H,3-4,7-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDMZGFMJWELGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.